N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyano group, and a dimethoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
- Methyl 4-[[2-(3-cyano-6-methylquinolin-2-yl)sulfanylacetyl]amino]benzoate
Uniqueness
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, cyano group, and dimethoxybenzamide moiety make it a versatile compound with diverse applications in research and industry.
Biological Activity
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H24N4O4. Its structure includes:
- Quinoline Ring : Known for its pharmacological properties.
- Cyano Group : Enhances reactivity and biological activity.
- Benzamide Moiety : Provides a platform for further functionalization.
The presence of these groups suggests that the compound may interact with various biological targets, potentially influencing cellular pathways related to disease progression .
Anti-Cancer Properties
Research indicates that this compound exhibits promising anti-cancer activity. Studies have focused on its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, in vitro assays have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
Cell Line | IC50 Value (μM) | Assay Type |
---|---|---|
A549 | 6.26 ± 0.33 | 2D |
HCC827 | 20.46 ± 8.63 | 3D |
NCI-H358 | 16.00 ± 9.38 | 3D |
These results indicate a higher potency in two-dimensional assays compared to three-dimensional models, suggesting that the compound may be more effective in simpler cellular environments .
The mechanism by which this compound exerts its anti-cancer effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes that regulate cell proliferation.
- Cell Cycle Modulation : Interfering with the signaling pathways that control cell cycle progression.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Further studies are necessary to elucidate the precise molecular mechanisms involved .
Anti-Inflammatory Activity
In addition to its anti-cancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. The structural components allow it to interact with inflammatory pathways, potentially reducing cytokine release and modulating immune responses .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. This complexity allows for the development of various derivatives with potentially enhanced biological activities.
Similar Compounds
Several related compounds have been studied for their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide | Similar quinoline core; different methyl substitution | Potential anti-cancer activity |
8-Hydroxyquinoline | Contains quinoline structure; hydroxyl group instead of cyano | Known for antimicrobial properties |
Quinazolinone derivatives | Heterocyclic compounds with similar aromatic systems | Investigated for anti-inflammatory effects |
These compounds highlight the potential diversity in biological activities stemming from minor structural modifications .
Properties
CAS No. |
606105-52-6 |
---|---|
Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-4-5-20-15(8-14)9-17(13-23)21(26-20)24-6-7-25-22(27)16-10-18(28-2)12-19(11-16)29-3/h4-5,8-12H,6-7H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
QSKLLMQGRDUABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC(=CC(=C3)OC)OC)C#N |
Origin of Product |
United States |
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